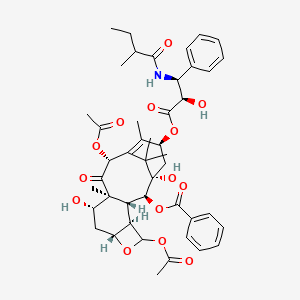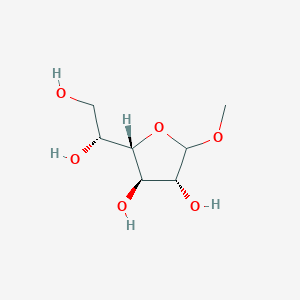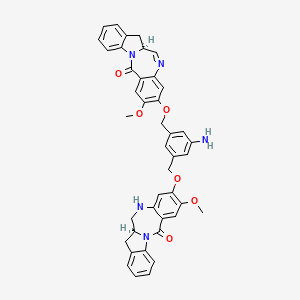
Crisugabalin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
HSK16149 is a novel ligand of the voltage-gated calcium channel α2δ subunit. It has shown significant analgesic activity in animal models of chronic pain. This compound is particularly noted for its potential to be a longer-acting and more potent alternative to pregabalin, a commonly used medication for neuropathic pain .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
HSK16149 is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization. The synthetic route typically involves the following steps:
Formation of the core structure: The core structure of HSK16149 is synthesized through a multi-step reaction sequence, starting from readily available starting materials.
Functionalization: The core structure is then functionalized to introduce the necessary functional groups that confer its biological activity.
Industrial Production Methods
The industrial production of HSK16149 involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
HSK16149 undergoes various types of chemical reactions, including:
Oxidation: HSK16149 can undergo oxidation reactions, which may alter its chemical structure and biological activity.
Reduction: Reduction reactions can also modify the chemical structure of HSK16149, potentially affecting its potency and efficacy.
Substitution: Substitution reactions can introduce different functional groups into the HSK16149 molecule, potentially enhancing or diminishing its biological activity.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. These products can include various derivatives of HSK16149 with altered biological activity .
Wissenschaftliche Forschungsanwendungen
HSK16149 has a wide range of scientific research applications, including:
Chemistry: HSK16149 is used as a model compound to study the structure-activity relationships of voltage-gated calcium channel ligands.
Biology: HSK16149 is used to investigate the role of the α2δ subunit in calcium channel function and its implications in various biological processes.
Medicine: HSK16149 is being explored as a potential therapeutic agent for the treatment of chronic pain, particularly neuropathic pain. .
Wirkmechanismus
HSK16149 exerts its effects by binding to the α2δ subunit of voltage-gated calcium channels. This binding inhibits the release of neurotransmitters involved in pain signaling, thereby reducing pain perception. The molecular targets and pathways involved in this mechanism include the modulation of calcium influx and the inhibition of excitatory neurotransmitter release .
Vergleich Mit ähnlichen Verbindungen
HSK16149 is similar to other compounds that target the α2δ subunit of voltage-gated calcium channels, such as pregabalin and gabapentin. HSK16149 is unique in its higher potency and longer duration of action compared to these compounds. The similar compounds include:
Pregabalin: A commonly used medication for neuropathic pain, but with a shorter duration of action compared to HSK16149.
Gabapentin: Another medication for neuropathic pain, but less potent than HSK16149 .
Eigenschaften
CAS-Nummer |
2209104-84-5 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
2-[(1S,2S,3R,6S,8S)-2-(aminomethyl)-2-tricyclo[4.2.1.03,8]nonanyl]acetic acid |
InChI |
InChI=1S/C12H19NO2/c13-6-12(5-11(14)15)9-2-1-7-3-8(9)10(12)4-7/h7-10H,1-6,13H2,(H,14,15)/t7-,8-,9+,10-,12-/m0/s1 |
InChI-Schlüssel |
WCEFMBSFXJUREW-LIJGXYGRSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H]3C[C@H]1C[C@@H]3[C@@]2(CC(=O)O)CN |
Kanonische SMILES |
C1CC2C3CC1CC3C2(CC(=O)O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({4-Fluoro-1-[(pyrimidin-5-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B12431298.png)


![2-(Pyrazolo[1,5-a]pyridin-3-yl)ethanamine](/img/structure/B12431327.png)
![Ethyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12431329.png)


![trisodium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-oxido-5-oxo-2H-furan-4-yl] phosphate](/img/structure/B12431336.png)


![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)

